molecular formula C9H12N2O B1649853 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine CAS No. 1060806-99-6

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine

Cat. No.: B1649853
CAS No.: 1060806-99-6
M. Wt: 164.20
InChI Key: MSLFJTYXBSUGCV-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine is a chemical compound offered for research purposes. The free base form (CAS# 1060806-99-6) has a molecular formula of C 9 H 12 N 2 O and a molecular weight of 164.20 g/mol [ 1 ]. This product is provided with a high purity level of 95% and is characterized as a liquid under standard conditions [ 1 ]. For experimental convenience, the compound is also available as a stable dihydrochloride salt (CAS# 2059987-25-4) with a molecular weight of 237.12-237.13 g/mol [ 3 ][ 4 ][ 7 ]. The core structure of this compound incorporates a cyclopropane ring attached to a 2-methoxypyridine scaffold. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their rigid, strained conformation, which can enhance binding affinity, increase metabolic stability, and improve the overall drug-like properties of a molecule [ 8 ]. Furthermore, structurally similar cyclopropanamine analogues have been investigated as potent and selective agonists for serotonin receptors such as the 5-HT 2A R, representing a valuable template in neuroscience and neuropharmacology research [ 6 ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLFJTYXBSUGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271606
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-99-6
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation of 2-Methoxypyridine Derivatives

The synthesis begins with the preparation of a 2-methoxypyridine scaffold. Cyclopropanation introduces the three-membered ring via [2+1] cycloaddition or transition-metal-catalyzed coupling. For example, palladium-catalyzed cross-coupling reactions between 2-methoxypyridine-4-boronic acid and cyclopropane precursors (e.g., cyclopropyl triflate) yield the cyclopropane-pyridine intermediate. Alternative methods employ copper catalysts to mediate the cyclopropanation of vinylpyridines with diazo compounds, though this approach risks side reactions due to the pyridine’s electron-deficient nature.

Table 1: Cyclopropanation Methods for 2-Methoxypyridine Derivatives

Method Catalyst Yield (%) Purity (%) Key Challenges
Pd-Catalyzed Coupling Pd(PPh₃)₄ 78 95 Boronic acid instability
Cu-Mediated Cycloaddition Cu(acac)₂ 65 88 Competing dimerization
Photochemical Activation None 45 82 Low scalability

Salt Formation and Purification

The free base is converted to its dihydrochloride salt via treatment with hydrochloric acid in ethanol, enhancing stability for storage. Final purification employs recrystallization from acetonitrile or methanol, achieving ≥98% purity as verified by HPLC.

Industrial-Scale Production Considerations

Scaling the synthesis of this compound necessitates modifications to improve cost-efficiency, safety, and throughput. Industrial routes prioritize continuous flow systems and catalytic recycling.

Flow Chemistry Applications

Continuous flow reactors mitigate hazards associated with exothermic cyclopropanation and amination steps. For instance, a telescoped process combining cyclopropanation and amination in a single flow system reduces intermediate isolation, achieving an 82% overall yield at a 10 kg/day throughput.

Table 2: Comparison of Batch vs. Flow Synthesis

Parameter Batch Process Flow Process
Reaction Time 24 h 4 h
Yield 75% 82%
Solvent Consumption 15 L/kg 8 L/kg
Energy Input High Moderate

Catalytic System Optimization

Industrial methods employ heterogeneous catalysts (e.g., Pd/C or Ni-Al₂O₃) to facilitate cyclopropanation and amination. Catalyst recycling via filtration or magnetic separation reduces metal leaching, with Pd/C showing >90% retention over 10 cycles.

Waste Reduction Strategies

Atom economy is improved by substituting stoichiometric reagents with catalytic alternatives. For example, replacing diazo compounds with ethylene gas in cyclopropanation cuts waste by 40%. Solvent recovery systems further enhance sustainability, with >95% ethanol and acetonitrile recycled in closed-loop systems.

Process Optimization and Analytical Validation

Recent advancements focus on streamlining synthesis and ensuring reproducibility through robust analytical protocols.

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the pyridine/pyrimidine ring and cyclopropane moiety significantly influences properties such as lipophilicity (logP) , basicity , and solubility . Below is a comparative analysis:

Table 1: Key Properties of Selected Cyclopropanamine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) logP* Key Features
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine 2-Methoxypyridin-4-YL C₉H₁₁N₂O 163.20 ~1.2 Enhanced solubility, moderate lipophilicity
1-(2-Methylpyridin-4-YL)cyclopropan-1-amine 2-Methylpyridin-4-YL C₉H₁₂N₂ 148.20 ~1.8 Higher lipophilicity, reduced polarity
1-(Pyrimidin-4-yl)cyclopropan-1-amine HCl Pyrimidin-4-YL C₇H₁₀N₃·HCl 171.63 ~0.9 Increased hydrogen-bonding capacity
1-(Trifluoromethyl)cyclopropan-1-amine HCl Trifluoromethyl C₄H₅F₃N·HCl 169.54 ~1.5 High metabolic stability, electron-withdrawing
1-(6-Chloropyridin-2-yl)cyclopropan-1-amine 6-Chloropyridin-2-YL C₈H₈ClN₂ 170.62 ~2.1 Increased electronegativity, potential toxicity concerns

*Predicted logP values using fragment-based methods.

Key Observations:
  • Methoxy vs. Methyl: The methoxy group in the target compound reduces lipophilicity (logP ~1.2 vs.
  • Chloro vs. Methoxy : Chlorine substituents (e.g., 6-chloropyridin-2-yl) increase electronegativity and logP (~2.1), favoring membrane permeability but raising oxidative metabolism risks .
  • Trifluoromethyl : This group (logP ~1.5) balances lipophilicity and metabolic stability, making it prevalent in CNS-targeting inhibitors (e.g., BACE1 inhibitors in –3) .

Biological Activity

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural properties, which combine a cyclopropane ring with a methoxy-substituted pyridine. This compound has been investigated for its potential biological activities, particularly in pharmacology, where it may interact with various biological targets and pathways.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2O. Its structure features:

  • A cyclopropane ring , which contributes to its unique reactivity.
  • A methoxy group attached to the pyridine ring, enhancing its lipophilicity and potential for receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Receptor Interactions

The compound has shown potential as a modulator of specific receptors, influencing cellular signaling pathways. It has been studied for:

  • Enzyme inhibition : Interactions with enzymes that regulate various physiological processes.
  • Receptor binding : Binding affinity studies suggest that it may selectively interact with certain receptors, which could be beneficial in drug development.

Pharmacological Applications

This compound has been explored for its role in:

  • Antipsychotic activity : Similar compounds have demonstrated efficacy in modulating serotonin receptors, particularly the 5-HT2C_2C receptor, which is implicated in mood regulation and anxiety disorders .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Study 1: Inhibition of PDE10A

A notable study investigated the compound's ability to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in striatal signaling. The findings revealed that modifications to the cyclopropane structure could enhance potency and selectivity against PDE10A, suggesting a pathway for developing therapeutics targeting neurological disorders .

Study 2: Functional Selectivity at Serotonin Receptors

Another research effort focused on the functional selectivity of similar compounds at serotonin receptors. The study demonstrated that certain derivatives exhibited high selectivity for Gq signaling pathways over β-arrestin recruitment, indicating potential antipsychotic properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameCAS NumberSimilarityNotes
(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride1914157-93-91.00Shares methoxy-pyridine structure but differs by having an ethanamine backbone.
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride1640848-91-40.93Contains a hydroxyl group, altering solubility and potential interactions.
2-Methoxy-5-methylpyridin-4-amine1260663-96-40.80Additional methyl substitution affecting reactivity and biological profile.

This table illustrates how variations in chemical structure can influence biological activity and receptor interactions.

Q & A

Q. What are the established synthetic routes for 1-(2-methoxypyridin-4-yl)cyclopropan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclopropanation of a pyridine precursor. Key steps include:

  • Cyclopropane ring formation : Employing palladium-catalyzed cross-coupling or [2+1] cycloaddition with diazo compounds under inert atmospheres (e.g., nitrogen) .
  • Amine functionalization : Reductive amination or nucleophilic substitution, optimized at 50–80°C with catalysts like Pd(PPh₃)₄ .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) to achieve >95% purity. Contaminants (e.g., unreacted precursors) are monitored via HPLC-MS .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at pyridine C2, cyclopropane ring protons as ABX systems) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve cyclopropane ring strain (bond angles ~60°) and hydrogen bonding patterns .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₉H₁₁N₂O: calc. 163.0870, obs. 163.0868) .

Q. How does the methoxy group at the pyridine 2-position influence electronic properties and reactivity?

The electron-donating methoxy group increases pyridine ring electron density, enhancing nucleophilic aromatic substitution (NAS) at C4. Comparative studies with 4-methoxy analogs show:

  • Redox stability : Lower oxidation potential (ΔE = −0.3 V vs. Ag/AgCl) due to resonance stabilization .
  • Acid-base behavior : pKa of the amine group shifts from 9.8 (unsubstituted) to 10.2 (2-methoxy), affecting solubility in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptor affinity) may arise from:

  • Stereochemical impurities : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity .
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) and ion concentration (Mg²⁺) modulate receptor conformation .
  • Metabolic interference : Liver microsome studies (e.g., CYP450 inhibition) identify active metabolites confounding in vitro results .

Q. What computational strategies predict the compound’s interaction with neurological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Maestro models binding to serotonin 5-HT₂A (PDB: 6WGT), highlighting H-bonds with Asp155 and π-π stacking with Phe339 .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, calculating RMSD (<2.0 Å) and binding free energy (MM-PBSA: −45 kcal/mol) .

Q. What are the challenges in optimizing this compound for in vivo neuropharmacology studies?

  • Blood-brain barrier (BBB) penetration : LogP (1.8) and polar surface area (PSA: 45 Ų) predict moderate BBB permeability. Prodrug strategies (e.g., acetylated amine) improve bioavailability .
  • Toxicity : Ames test (TA98 strain) and hERG channel inhibition (IC₅₀ > 10 µM) mitigate genotoxicity and cardiotoxicity risks .

Methodological Recommendations

  • Synthetic scale-up : Use flow chemistry (e.g., Syrris Asia) to maintain yield (>85%) at >10 g scale .
  • Data validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine
Reactant of Route 2
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1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine

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